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molecular formula C10H9NO3 B1349102 Ethyl 4-isocyanatobenzoate CAS No. 30806-83-8

Ethyl 4-isocyanatobenzoate

Cat. No. B1349102
M. Wt: 191.18 g/mol
InChI Key: CFEPCPHKICBCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129423B2

Procedure details

To a solution of 1.5 g (9.08 mmol) 4-amino-benzoic acid ethyl ester in 16 ml of THF was added 0.621 ml (5 mmol) of trichloromethyl chloroformate. The reaction mixture was stirred under reflux for 1 h and then concentrated under reduced pressure to dryness. The crude 4-Isocyanato-benzoic acid ethyl ester was used in the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.621 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)[CH3:2].Cl[C:14](OC(Cl)(Cl)Cl)=[O:15]>C1COCC1>[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([N:11]=[C:14]=[O:15])=[CH:7][CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)N)=O
Name
Quantity
0.621 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
Quantity
16 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to dryness

Outcomes

Product
Name
Type
Smiles
C(C)OC(C1=CC=C(C=C1)N=C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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